Ryuvidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

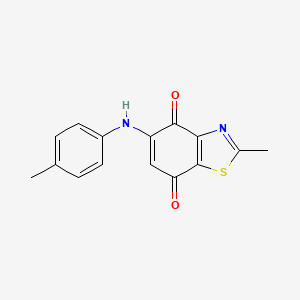

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLHASLIOXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-faceted Mechanism of Action of Ryuvidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryuvidine is a small molecule compound initially identified as a kinase inhibitor. Subsequent research has revealed a complex and multi-faceted mechanism of action, positioning it as a potent modulator of critical cellular processes including epigenetic regulation, cell cycle control, and the DNA damage response. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Its activity as an inhibitor of SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A), coupled with its ability to induce a DNA damage response, underscores its potential as a valuable tool for research and as a lead compound for therapeutic development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular targets and pathways.

Epigenetic Regulation

This compound has been identified as a potent inhibitor of two distinct classes of epigenetic modifying enzymes:

-

SETD8 (SET domain-containing protein 8): this compound is a potent inhibitor of SETD8, a histone methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1] This modification plays a crucial role in DNA replication, cell cycle progression, and the DNA damage response. By inhibiting SETD8, this compound suppresses the formation of H4K20me1.[1]

-

KDM5A (Lysine-Specific Demethylase 5A): this compound also functions as an inhibitor of KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me3/me2).[2][3] The KDM5 family of enzymes is implicated in cancer development and drug resistance. This compound has been shown to inhibit recombinant KDM5A and repress H3K4me3 demethylation in cells.[2][3] It also shows inhibitory activity against other KDM5 family members, with KDM5B being the most sensitive.[2]

Cell Cycle Control

This compound was initially characterized as an inhibitor of CDK4, a key kinase that, in complex with Cyclin D, drives the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma (Rb) protein. However, some studies have questioned the significance of direct CDK4 inhibition in its cytotoxic effects, particularly in cells lacking a functional Rb pathway.[4]

Induction of DNA Damage Response

A significant component of this compound's mechanism of action is the induction of a robust DNA damage response (DDR). This response is characterized by:

-

Reduced CDC7 Levels and MCM2 Phosphorylation: this compound treatment leads to a decrease in the protein levels of CDC7 kinase.[4][5] CDC7 is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex subunit MCM2. Consequently, this compound reduces the phosphorylation of MCM2 at serine 40/41.[4][5]

-

Activation of the ATM-CHK2 Pathway: The cytotoxic effects of this compound are strongly linked to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase and its downstream effector, Checkpoint Kinase 2 (CHK2).[4] This is evidenced by the increased phosphorylation of ATM and CHK2, and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[4] This ATM-dependent checkpoint response leads to a blockade of DNA synthesis.[4]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's inhibitory activities.

| Target/Cell Line | IC50 Value | Assay Type | Reference |

| SETD8 | 0.5 µM | Radiometric filter paper assay | [1] |

| CDK4 | 6.0 µM | Not specified | [1] |

| KAIMRC2 (Breast Cancer Cell Line) | 0.8 µM | Cell growth assay (48h) | [1] |

| KDM Family Member | Inhibition | Assay Type | Reference |

| KDM5A | Inhibited | AlphaScreen, MALDI-TOF/MS | [2][3] |

| KDM5B | Most sensitive to inhibition | Not specified | [2] |

| KDM5C | More resistant to inhibition | Not specified | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its characterization.

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: General experimental workflow for characterizing this compound's activity.

Detailed Experimental Protocols

KDM5A Inhibition Assay (AlphaScreen)

This protocol is adapted from high-throughput screening methodologies for KDM5A inhibitors.[2][3]

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and assay buffer (specific composition may vary, but typically includes a buffer such as HEPES, co-factors like Fe(II) and α-ketoglutarate, and a reducing agent like ascorbate).

-

Add this compound at various concentrations to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Add AlphaScreen donor beads (streptavidin-coated) and acceptor beads (conjugated to an antibody specific for the demethylated product, H3K4me2/1).

-

Incubate in the dark to allow for bead association.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the KDM5A activity.

-

Calculate IC50 values from the dose-response curves.

-

KDM5A Demethylation Assay (MALDI-TOF/MS)

This method provides a direct measure of substrate and product levels.[3]

-

Enzymatic Reaction:

-

Perform the enzymatic reaction as described in the AlphaScreen protocol.

-

-

Sample Preparation:

-

Stop the reaction and desalt the samples using a C18 ZipTip.

-

Elute the peptides directly onto a MALDI plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

-

Mass Spectrometry:

-

Acquire mass spectra in positive ion mode.

-

Determine the relative peak intensities of the methylated (substrate) and demethylated (product) peptides.

-

-

Data Analysis:

-

Calculate the percentage of demethylation and the inhibition by this compound.

-

In-Cell Western (ICW) for MCM2 Phosphorylation

This cell-based assay quantifies protein levels and post-translational modifications in a multi-well plate format.[4]

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 96-well plates.

-

Treat cells with this compound at various concentrations and for different durations.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer.

-

Incubate with a primary antibody against phospho-MCM2 (Ser40/41).

-

Wash and incubate with an infrared dye-conjugated secondary antibody.

-

A second primary antibody for a loading control (e.g., total MCM2 or a housekeeping protein) can be used simultaneously with a secondary antibody conjugated to a different colored dye.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the target and normalization proteins.

-

Normalize the phospho-MCM2 signal to the loading control.

-

Western Blotting

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., HeLa) with this compound.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Specific antibodies include those against:

-

CDC7

-

Phospho-MCM2 (Ser40/41)

-

Total MCM2

-

Phospho-ATM (Ser1981)

-

Phospho-CHK2 (Thr68)

-

γ-H2AX (phospho-H2AX Ser139)

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for γ-H2AX Foci

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat with this compound to induce DNA damage.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against γ-H2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

-

Conclusion

This compound is a versatile chemical probe with a complex mechanism of action that intersects with epigenetic regulation, cell cycle control, and the DNA damage response. Its ability to potently inhibit SETD8 and KDM5A, while also inducing a robust ATM-CHK2 dependent DNA damage response, makes it a valuable tool for dissecting these fundamental cellular processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted activities of this compound and to explore its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate the interplay between its various targets and to determine the primary driver of its cytotoxic effects in different cellular contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Primary Biological Targets of Ryuvidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryuvidine, a small molecule inhibitor, has emerged as a compound of interest in cancer research due to its multifaceted impact on key cellular processes. This technical guide provides an in-depth analysis of the primary biological targets of this compound, focusing on its inhibitory effects on histone methyltransferases, cyclin-dependent kinases, and its role in inducing a DNA damage response. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers investigating the mechanism of action of this compound.

Primary Biological Targets of this compound

This compound has been identified as a potent inhibitor of several key enzymes involved in epigenetic regulation and cell cycle control. Its primary biological targets include SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A). Furthermore, this compound has been shown to induce a DNA damage response by affecting the levels of Cell Division Cycle 7 (CDC7) protein.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme/Cell Line | IC50 Value (µM) | Notes |

| SETD8 | 0.5[1] | Inhibition of monomethylation of H4K20. |

| CDK4 | 6.0[1] | - |

| KAIMRC2 (Breast Cancer Cell Line) | 0.8[1] | Cell growth inhibition after 48 hours of treatment. |

| KDM5A | Not explicitly defined as an IC50, but effective concentrations are in the low micromolar range.[2] | Prevents H3K4me3 demethylation. |

Signaling Pathways Modulated by this compound

This compound's interaction with its biological targets culminates in the activation of the DNA damage response pathway, a critical cellular mechanism for maintaining genomic integrity. Treatment with this compound leads to double-stranded DNA breaks, which in turn activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates and activates the Checkpoint Kinase 2 (CHK2). This signaling cascade is a key component of the cellular response to genotoxic stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological targets of this compound.

In-Cell Western (ICW) for CDC7 Activity

This protocol is adapted from the method used to identify compounds affecting cellular CDC7 activity.

Objective: To quantify the levels of phosphorylated MCM2, a downstream target of CDC7, in cells treated with this compound.

Materials:

-

HeLa cells

-

96-well plates

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

3.7% Paraformaldehyde in PBS

-

Blocking Buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against pSer40/41MCM2

-

Primary antibody for normalization (e.g., anti-MCM2 or a DNA stain like DRAQ5)

-

IRDye-conjugated secondary antibodies

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed HeLa cells at a density of 20,000 cells per well in a 96-well plate and grow for 20 hours to reach 70-80% confluency.

-

Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 9 hours).

-

Fixation: Wash the cells with PBS and then fix with 3.7% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.

-

Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against pSer40/41MCM2 and a normalization antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the cells with PBS, and then scan the plate using an infrared imaging system. The fluorescence intensity is quantified to determine the levels of phosphorylated MCM2.

KDM5A Inhibition Assay (MALDI-TOF/MS)

This protocol is based on the method used to confirm this compound's inhibition of KDM5A.

Objective: To measure the demethylase activity of KDM5A in the presence of this compound by analyzing the methylation status of a histone H3 peptide substrate.

Materials:

-

Recombinant KDM5A enzyme

-

H3K4me3 peptide substrate

-

Assay buffer (containing Fe(II) and 2-oxoglutarate)

-

This compound

-

MALDI-TOF mass spectrometer

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Enzyme Reaction: Set up a reaction mixture containing recombinant KDM5A, the H3K4me3 peptide substrate, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow for the demethylation reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

-

Sample Preparation for MS: Mix an aliquot of each reaction with the MALDI matrix solution and spot onto a MALDI target plate.

-

Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass of the histone H3 peptides.

-

Data Analysis: Determine the relative abundance of the H3K4me3, H3K4me2, and H3K4me1 peptides in each sample. A decrease in the H3K4me3 peak and an increase in the H3K4me2 and H3K4me1 peaks indicate KDM5A activity. The inhibitory effect of this compound is quantified by the reduction in the formation of the demethylated products.

SETD8 Inhibition Assay (Radiometric Filter Paper Assay)

This protocol is a standard method for measuring the activity of histone methyltransferases.

Objective: To quantify the inhibitory effect of this compound on the methyltransferase activity of SETD8.

Materials:

-

Recombinant SETD8 enzyme

-

H4K20 peptide substrate

-

[³H-methyl]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer

-

This compound

-

P81 phosphocellulose filter paper

-

1% Phosphoric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing SETD8 enzyme, H4K20 peptide substrate, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reactions at 30°C for a defined period.

-

Reaction Termination and Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with 1% phosphoric acid to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the washed filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity corresponds to the amount of [³H]-methyl groups transferred to the peptide substrate. The percentage of inhibition by this compound is calculated relative to the no-inhibitor control.

CDK4 Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is a common method for assessing the activity of protein kinases.

Objective: To determine the inhibitory effect of this compound on the kinase activity of CDK4.

Materials:

-

Active CDK4/Cyclin D1 complex

-

Retinoblastoma (Rb) protein fragment (substrate)

-

[γ-³²P]-ATP or [γ-³³P]-ATP

-

Kinase assay buffer

-

This compound

-

P81 phosphocellulose filter paper or similar binding membrane

-

1% Phosphoric acid

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the active CDK4/Cyclin D1 complex, Rb substrate, and kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]-ATP or [γ-³³P]-ATP.

-

Incubation: Incubate the reactions at 30°C for a specified time.

-

Reaction Termination and Spotting: Stop the reaction and spot the reaction mixtures onto P81 filter paper.

-

Washing: Wash the filter papers with 1% phosphoric acid to remove unbound radiolabeled ATP.

-

Detection: Measure the radioactivity on the filter papers using a scintillation counter or a phosphorimager.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and validating inhibitors of a target enzyme, a process applicable to the investigation of this compound.

Conclusion

This compound demonstrates a polypharmacological profile, targeting multiple key regulators of cellular function. Its ability to inhibit SETD8, CDK4, and KDM5A, coupled with the induction of a DNA damage response, underscores its potential as an anti-cancer agent. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex mechanisms of this compound and to aid in the development of novel therapeutic strategies.

References

Ryuvidine's Role in Inducing DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryuvidine, a small molecule initially identified as a kinase inhibitor, has emerged as a potent inducer of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its role in activating the ATM-CHK2 signaling pathway and promoting the formation of γ-H2AX foci, a hallmark of DNA double-strand breaks (DSBs). This document summarizes key quantitative findings, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in oncology and related fields.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that can cause DNA damage. Cells have evolved a complex network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, arrest the cell cycle to allow for repair, and, if the damage is irreparable, induce apoptosis. The DDR is a critical barrier to tumorigenesis, and many conventional cancer therapies, such as radiation and chemotherapy, function by inducing overwhelming DNA damage in rapidly dividing cancer cells.

This compound has been identified as a compound that activates the DDR, suggesting its potential as an anticancer agent. Understanding the precise mechanism by which this compound induces this response is crucial for its clinical development and for identifying potential biomarkers of sensitivity. This guide synthesizes the current knowledge on this compound's role in the DDR, with a focus on the activation of key signaling kinases and the cellular consequences of its action.

This compound-Induced DNA Damage Response Pathway

This compound treatment triggers a robust DNA damage response, primarily through the generation of DNA double-strand breaks (DSBs). This leads to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DSB response. Activated ATM, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (CHK2) and the histone variant H2AX.

Signaling Pathway Diagram

Caption: this compound-induced DNA damage signaling pathway.

Quantitative Analysis of this compound's Effect on DDR Markers

While comprehensive dose-response and time-course studies with specific quantitative data for this compound are not extensively available in the public domain, qualitative and semi-quantitative analyses from published research indicate a significant induction of key DDR markers. The following table summarizes these observations.

| Marker | Method | Cell Line | Treatment Conditions | Observed Effect | Citation |

| p-ATM (Ser1981) | Western Blot | HeLa | Not specified | Detected after treatment, though at a later time point compared to CHK2 phosphorylation. | [1][2] |

| p-CHK2 (Thr68) | Western Blot | HeLa | Not specified | Strongly induced phosphorylation. | [1][2] |

| γ-H2AX (pSer139) | Western Blot | HeLa | Not specified | Increased phosphorylation. | [1][2] |

| γ-H2AX Foci | Fluorescence Microscopy | HeLa | Not specified | Strong nuclear positivity, indicating foci formation. This effect was prevented by co-treatment with an ATM inhibitor (KU55933). | [1][2] |

Note: The lack of specific concentrations and time points in some publicly available data highlights an area for future quantitative investigation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's role in the DNA damage response. These protocols are adapted from standard laboratory procedures and findings reported in the literature.

Western Blotting for DDR Proteins

This protocol outlines the procedure for detecting the phosphorylation status of ATM, CHK2, and H2AX in response to this compound treatment.

4.1.1. Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for specified time points (e.g., 1, 3, 6, 9 hours).

-

Include a positive control for DNA damage, such as Mitoxantrone (e.g., 1 µM).

4.1.2. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

4.1.3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-phospho-ATM (Ser1981)

-

Rabbit anti-phospho-CHK2 (Thr68)

-

Mouse anti-phospho-Histone H2A.X (Ser139)

-

Rabbit anti-ATM (total)

-

Mouse anti-CHK2 (total)

-

Mouse anti-Histone H2A.X (total)

-

Mouse anti-β-actin (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunofluorescence for γ-H2AX Foci Formation

This protocol describes the visualization of γ-H2AX foci in the nucleus, a direct indicator of DNA double-strand breaks.

4.2.1. Cell Culture and Treatment:

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound (e.g., 10 µM) or a vehicle control for the desired time. For inhibitor studies, pre-treat with an ATM inhibitor (e.g., KU55933, 10 µM) for 1 hour before adding this compound.

-

Include a positive control such as Mitoxantrone.

4.2.2. Immunostaining:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Incubate with primary antibody (mouse anti-phospho-Histone H2A.X (Ser139)) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips on microscope slides with an anti-fade mounting medium.

4.2.3. Image Acquisition and Analysis:

-

Visualize cells using a fluorescence microscope.

-

Capture images of DAPI (blue) and γ-H2AX (green) channels.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Experimental and Logical Workflows

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis of DDR proteins.

Immunofluorescence Experimental Workflow

Caption: Workflow for γ-H2AX immunofluorescence.

Conclusion

This compound is a potent inducer of the DNA damage response, acting through a mechanism that likely involves the generation of DNA double-strand breaks. This leads to the activation of the canonical ATM-CHK2 signaling pathway and the formation of γ-H2AX foci. These findings position this compound as a compound of interest for cancer therapy, potentially through the synthetic lethality approach in tumors with deficiencies in other DNA repair pathways. Further quantitative studies are warranted to fully elucidate its dose-dependent effects and to identify predictive biomarkers for its therapeutic application. This technical guide provides a foundational resource for researchers and drug developers to design and execute further investigations into the promising anticancer activities of this compound.

References

Ryuvidine's Impact on Histone H3K4 Trimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ryuvidine, a small molecule inhibitor, with a specific focus on its effect on the epigenetic mark, histone H3 lysine 4 trimethylation (H3K4me3). This document outlines the core signaling pathway, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers investigating similar compounds or cellular pathways.

Core Concept: Inhibition of KDM5A-mediated Demethylation

This compound functions as an inhibitor of the KDM5 family of histone demethylases, particularly KDM5A.[1][2] These enzymes are responsible for removing methyl groups from H3K4, with a preference for the trimethylated state (H3K4me3). By inhibiting KDM5A, this compound effectively prevents the demethylation of H3K4me3, leading to the maintenance or increase of this histone mark.[3][4] The H3K4me3 mark is a critical component of the epigenetic landscape, generally associated with active gene transcription.[4][5]

The signaling pathway is a direct inhibitory action. This compound targets KDM5A, which in turn can no longer demethylate its substrate, H3K4me3. This leads to an accumulation of H3K4me3 at specific genomic loci, thereby influencing gene expression.

Quantitative Data Summary

The inhibitory effect of this compound on the demethylation of H3K4me3 has been quantified using in vitro assays. The following table summarizes the dose-dependent inhibitory activity of this compound on KDM5A.

| This compound Concentration | H3K4me3 Level (% of initial) | H3K4me2 Level | H3K4me1 Level |

| 0 µM (Control) | Decreased over time | Increased over time | Increased over time |

| Dose-dependent increase | Repressed decrease | Repressed increase | Repressed increase |

Note: Specific quantitative values from the primary literature were not available in the initial search results. The table reflects the described dose-dependent repression of H3K4me3 demethylation and the corresponding prevention of H3K4me2 and H3K4me1 accumulation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of compounds like this compound on H3K4 trimethylation.

In Vitro Histone Demethylase Activity Assay (MALDI-TOF/MS)

This protocol is adapted from methods used to assess the inhibitory activity of this compound on recombinant KDM5A.[1][6]

1. Reaction Setup:

-

Prepare a reaction mixture containing recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and the necessary cofactors (e.g., Fe(II) and 2-oxoglutarate).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Initiate the demethylation reaction by incubating the mixture at 37°C for a specified time (e.g., 60 minutes).

2. Sample Preparation for Mass Spectrometry:

-

Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

-

Desalt and purify the peptide substrates using a suitable method, such as ZipTip C18.

-

Elute the peptides onto a MALDI plate with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

3. MALDI-TOF/MS Analysis:

-

Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

-

Measure the relative abundance of the different methylation states of the H3K4 peptide (me3, me2, me1).

-

Calculate the percentage of inhibition by comparing the levels of H3K4me3 in the this compound-treated samples to the vehicle control.

Cellular H3K4me3 Immunostaining

This protocol outlines the steps to visualize the effect of this compound on H3K4me3 levels in cells.[3][4]

1. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293 cells overexpressing Flag-tagged KDM5A) on glass coverslips in a suitable culture medium.

-

Treat the cells with this compound at the desired concentration (e.g., 2 µM) or a vehicle control for a specific duration (e.g., 48 hours).

2. Cell Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody against H3K4me3 (and a co-stain for the tagged KDM5A, e.g., anti-Flag) diluted in the blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

4. Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Analyze the fluorescence intensity of H3K4me3 in the nuclei of cells with and without this compound treatment.

Experimental Workflow

The general workflow for identifying and characterizing a KDM5A inhibitor like this compound is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3K4me3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Ryuvidine: A Multifaceted Kinase Inhibitor with Anti-Cancer Potential

A Technical Guide on its Discovery, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryuvidine, a member of the 5-arylamino-2-methyl-4,7-dioxobenzothiazole class of compounds, has emerged as a molecule of significant interest in oncology research. Initially identified as a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), subsequent studies have revealed a more complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of this compound, with a focus on its diverse biological activities, including the induction of a DNA damage response and the inhibition of the histone demethylase KDM5A. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Origin

This compound was first described in a 2000 publication by Ryu and colleagues as part of a series of 5-arylamino-2-methyl-4,7-dioxobenzothiazoles synthesized and evaluated for their potential as inhibitors of CDK4 and as cytotoxic agents.[1][2][3][4] The initial research focused on developing novel compounds with anti-proliferative properties, targeting the cell cycle machinery. This compound emerged from this series as a compound with notable inhibitory activity against CDK4.[1][3]

Chemical Synthesis

The synthesis of this compound, 2-methyl-5-((4-methylphenyl)amino)-1,3-benzothiazole-4,7-dione, follows a general procedure for the creation of 5-arylamino-4,7-dioxobenzothiazoles. While the specific, detailed protocol from the original publication is not fully available, a representative synthesis can be outlined based on related literature. The core structure is typically assembled through a multi-step process.

A generalized synthesis would likely involve the reaction of a substituted 2-aminobenzothiazole with an appropriate quinone precursor. The key step is the nucleophilic addition of the arylamine to the quinone ring, followed by oxidation to yield the final 4,7-dione structure.

Mechanism of Action

Initial studies identified this compound as a selective inhibitor of CDK4.[1][3] However, further research has unveiled a broader and more intricate pharmacological profile, suggesting that its cytotoxic effects may not be solely attributable to CDK4 inhibition.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

This compound was originally reported to be a selective inhibitor of CDK4, a key regulator of the G1 phase of the cell cycle.[1][3] By inhibiting CDK4, this compound can prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.

Induction of the DNA Damage Response

Subsequent investigations revealed that this compound can induce a DNA damage response, even in cell lines with a non-functional Rb pathway, suggesting a mechanism independent of CDK4 inhibition.[5] Treatment with this compound leads to the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[6] This activation of the DNA damage response pathway is a likely contributor to its observed cytotoxicity.

KDM5A Inhibition

More recently, this compound has been identified as an inhibitor of the lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2.[7] KDM5A is a histone demethylase that plays a crucial role in epigenetic regulation and has been implicated in cancer development and drug resistance. By inhibiting KDM5A, this compound can alter the histone methylation landscape, leading to changes in gene expression that can suppress tumor growth.

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of this compound against its various molecular targets.

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| CDK4 | 6.0 | In vitro kinase assay | [1][3] |

| SETD8 | 0.5 | In vitro enzyme assay | [5] |

| KDM5A | Not explicitly defined as an IC50, but effective at low µM concentrations | Cell-based and in vitro assays | [7] |

| KAIMRC2 (Breast Cancer Cell Line) | 0.8 | 48-hour cell growth inhibition | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

CDK4 Kinase Inhibition Assay

-

Principle: To measure the ability of this compound to inhibit the enzymatic activity of CDK4 in vitro.

-

Methodology:

-

Recombinant CDK4/Cyclin D complex is incubated with its substrate, a peptide derived from the retinoblastoma protein (Rb), in the presence of ATP.

-

This compound at various concentrations is added to the reaction mixture.

-

The phosphorylation of the Rb peptide is quantified, typically using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) followed by autoradiography, or through the use of phosphorylation-specific antibodies in an ELISA or Western blot format.

-

The concentration of this compound that inhibits 50% of the CDK4 activity (IC50) is determined.

-

DNA Damage Response Assay (γ-H2AX Foci Formation)

-

Principle: To detect the formation of DNA double-strand breaks in cells treated with this compound by immunofluorescently labeling phosphorylated histone H2AX.

-

Methodology:

-

Cells are cultured and treated with this compound for a specified period.

-

The cells are then fixed and permeabilized.

-

A primary antibody specific for phosphorylated H2AX (γ-H2AX) is added, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The formation of distinct fluorescent foci within the nucleus, representing sites of DNA double-strand breaks, is visualized and quantified using fluorescence microscopy.[6]

-

KDM5A Inhibition Assay

-

Principle: To assess the inhibitory effect of this compound on the demethylase activity of KDM5A.

-

Methodology (e.g., MALDI-TOF/MS-based assay):

-

Recombinant KDM5A is incubated with a histone H3 peptide substrate that is trimethylated at lysine 4 (H3K4me3).

-

This compound at various concentrations is included in the reaction.

-

The reaction products (demethylated peptides) are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS).

-

The decrease in the H3K4me3 substrate and the appearance of demethylated products (H3K4me2, H3K4me1) are quantified to determine the inhibitory activity of this compound.[7]

-

-

Alternative Methodology (AlphaScreen):

-

An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can also be employed. This assay uses donor and acceptor beads that are brought into proximity when KDM5A is active, generating a signal.

-

Inhibition of KDM5A by this compound disrupts this interaction, leading to a decrease in the signal.

-

Visualizations

Signaling Pathways

Caption: Multifaceted mechanism of action of this compound.

Experimental Workflows

Caption: Workflow for γ-H2AX immunofluorescence assay.

Conclusion and Future Directions

This compound is a compelling small molecule with a diverse and potent range of biological activities. Its ability to target multiple pathways central to cancer cell proliferation and survival, including cell cycle regulation, the DNA damage response, and epigenetic modulation, makes it a promising candidate for further preclinical and potentially clinical development. Future research should focus on elucidating the precise interplay between its different mechanisms of action, optimizing its pharmacological properties, and exploring its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents. As of the writing of this guide, there is no publicly available information on clinical trials involving this compound.

References

Ryuvidine's inhibitory effects on SETD8 and CDK4.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ryuvidine has emerged as a molecule of interest in cancer research due to its dual inhibitory activity against two key cellular regulators: the histone methyltransferase SETD8 and the cyclin-dependent kinase CDK4. This document provides a comprehensive technical overview of this compound's inhibitory effects, detailing its biochemical activity, cellular consequences, and the methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and professionals involved in drug development.

Introduction

The pursuit of targeted cancer therapies has led to the identification of numerous small molecules that modulate the activity of proteins critical for tumor growth and survival. This compound (also known as Cdk4 Inhibitor III or SPS812) is one such compound, initially identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Subsequent research revealed a more potent inhibitory activity against SETD8 (also known as SET8, PR-SET7, or KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1). This dual-targeting capability makes this compound a compelling subject for further investigation.

This guide summarizes the current understanding of this compound's inhibitory profile, provides detailed experimental protocols for its study, and visualizes the complex biological pathways and experimental workflows associated with its characterization.

Quantitative Data Presentation

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value (µM) |

| SETD8 | Scintillation Proximity Assay | 0.5[1] |

| CDK4/cyclin D1 | Kinase Assay | 6.0[2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 Value (µM) | Duration |

| KAIMRC2 (Breast Cancer) | Cell Growth Inhibition | 0.8 | 48 hours[2] |

Signaling Pathways

This compound's dual inhibitory action impacts two distinct but crucial signaling pathways involved in cell cycle regulation and gene expression.

SETD8 and the p53 Pathway

SETD8 is the exclusive methyltransferase for H4K20me1, a histone mark associated with transcriptional repression and DNA damage response. Additionally, SETD8 can directly methylate non-histone proteins, including the tumor suppressor p53, at lysine 382 (K382). This methylation event is reported to suppress the transcriptional activity of p53. By inhibiting SETD8, this compound can lead to a decrease in both H4K20me1 and p53K382me1, thereby potentially activating p53-mediated apoptosis and cell cycle arrest.

CDK4 and the Cell Cycle Pathway

CDK4, in complex with Cyclin D, is a critical kinase that promotes the transition from the G1 to the S phase of the cell cycle. The primary substrate of the CDK4/Cyclin D complex is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by CDK4 leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry. This compound's inhibition of CDK4 disrupts this cascade, leading to G1 cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize this compound's inhibitory activities.

SETD8 Scintillation Proximity Assay (SPA)

This assay is used to determine the in vitro inhibitory activity of compounds against SETD8.

Materials:

-

Recombinant human SETD8 enzyme

-

Biotinylated H4 peptide (e.g., residues 1-21)

-

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl₂

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant SETD8 enzyme, and the biotinylated H4 peptide substrate in a 384-well microplate.

-

Add this compound or the test compound at various concentrations to the wells. Include a DMSO control (vehicle).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate the plate at room temperature for 30 minutes to allow for bead settling.

-

Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

CDK4/Cyclin D1 Radiometric Kinase Assay

This protocol details a method to assess the inhibitory effect of this compound on CDK4 activity.

Materials:

-

Active CDK4/Cyclin D1 enzyme complex

-

Retinoblastoma (Rb) protein (or a peptide substrate derived from Rb)

-

[γ-³²P]ATP

-

This compound or other test compounds

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, active CDK4/Cyclin D1 enzyme, and the Rb substrate in microcentrifuge tubes.

-

Add this compound or the test compound at various concentrations. Include a DMSO control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Western Blot for H4K20 Monomethylation

This method is used to assess the effect of this compound on the levels of H4K20me1 in cells.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4K20me1 and anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.

-

Quantify the band intensities to determine the relative change in H4K20me1 levels.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

A systematic workflow is essential for the comprehensive characterization of a dual-target inhibitor like this compound. The following diagram illustrates a logical progression from initial screening to cellular validation.

Conclusion

This compound presents a unique pharmacological profile with its dual inhibition of SETD8 and CDK4. This technical guide provides a foundational understanding of its biochemical and cellular effects, along with detailed protocols and visual representations of the underlying biological and experimental processes. The information compiled here is intended to facilitate further research into this compound and other dual-target inhibitors, ultimately contributing to the development of more effective cancer therapies. Researchers are encouraged to adapt and refine the provided methodologies to suit their specific experimental needs and to further elucidate the intricate mechanisms of action of this promising compound.

References

Ryuvidine: A Promising Epigenetic Modulator for Overcoming Drug Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Novel therapeutic strategies are urgently needed to overcome resistance mechanisms. Ryuvidine, a small molecule inhibitor, has emerged as a promising agent with the potential to resensitize drug-resistant cancer cells to therapy. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role in combating drug resistance, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.

Introduction to this compound and Drug Resistance

Drug resistance can be intrinsic or acquired, arising from various molecular alterations within cancer cells. These changes often involve the activation of alternative signaling pathways, epigenetic modifications, or alterations in drug efflux pumps. Epigenetic dysregulation, in particular, has been recognized as a key driver of drug-tolerant persister (DTP) cells, a subpopulation of cancer cells that can survive therapeutic insults and contribute to relapse.[1][2]

This compound is a potent inhibitor of several key cellular enzymes, including Lysine-Specific Demethylase 5A (KDM5A), SET domain-containing protein 8 (SETD8), and Cyclin-Dependent Kinase 4 (CDK4).[3] Its ability to modulate epigenetic landscapes and cell cycle progression positions it as a compelling candidate for overcoming drug resistance. This guide will delve into the technical details of this compound's activity, providing researchers with the necessary information to explore its therapeutic potential further.

Quantitative Efficacy of this compound in Drug-Resistant Models

This compound has demonstrated significant efficacy in various drug-resistant cancer cell line models. The following tables summarize the key quantitative data from preclinical studies.

| Cell Line | Cancer Type | Resistance Profile | This compound IC50 | Reference |

| PC9 | Non-Small Cell Lung Cancer | Gefitinib-sensitive | >10 µM | [1][4] |

| PC9 (DTEPs) | Non-Small Cell Lung Cancer | Gefitinib-tolerant | ~5 µM | [4][5] |

| KAIMRC2 | Breast Cancer | Not specified | 0.8 µM (48h) | [3] |

Table 1: this compound IC50 Values in Drug-Resistant and Sensitive Cancer Cell Lines. DTEPs: Drug-Tolerant Persister cells.

| Enzyme | Function | This compound IC50 | Reference |

| KDM5A | Histone H3K4 demethylase | Not specified, but potent inhibitor | [4][6] |

| KDM5B | Histone H3K4 demethylase | Most sensitive of KDM5 family | [4] |

| KDM5C | Histone H3K4 demethylase | More resistant than KDM5A/B | [4] |

| SETD8 | Histone H4K20 monomethyltransferase | 0.5 µM | [3] |

| CDK4 | Cell cycle kinase | 6.0 µM | [3] |

Table 2: Inhibitory Activity of this compound against Key Molecular Targets.

Core Mechanism of Action: Reversing Epigenetic Resistance

The primary mechanism by which this compound overcomes drug resistance is through the inhibition of the KDM5 family of histone demethylases, particularly KDM5A.[7]

KDM5A Inhibition and Histone Methylation

KDM5A is an epigenetic eraser that removes methyl groups from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. In drug-tolerant cancer cells, increased KDM5A activity leads to the repression of tumor suppressor genes and the activation of pro-survival pathways. This compound inhibits KDM5A, leading to an increase in global H3K4me3 levels.[4][6] This epigenetic reprogramming can reactivate silenced tumor suppressors and resensitize cells to anticancer agents.[8]

Figure 1: this compound's primary mechanism of action via KDM5A inhibition.

Impact on Cell Cycle and DNA Damage Response

This compound's inhibition of CDK4 can contribute to its anticancer effects by inducing a G1 cell cycle arrest.[9] Furthermore, studies have shown that this compound can induce a DNA damage response, although this may be an indirect effect of its other activities rather than direct DNA interaction.[10]

Detailed Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments.

Cell Culture and Generation of Drug-Tolerant Persister (DTP) Cells

-

Cell Lines: PC9 (gefitinib-sensitive NSCLC) and other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Generation of DTEPs: Culture PC9 cells in the presence of a high concentration of gefitinib (e.g., 1 µM) for an extended period (e.g., > 3 months) until a resistant population emerges.[4] Maintain DTEPs in gefitinib-containing medium.

MTT Assay for Cell Viability

-

Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Figure 2: Workflow for the MTT cell viability assay.

Immunostaining for H3K4me3

-

Cell Plating: Grow cells on coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (e.g., 2 µM) for 48 hours.[4]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody: Incubate with anti-H3K4me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:2000 dilution) for 1 hour at room temperature.

-

Mounting and Imaging: Mount coverslips with DAPI-containing mounting medium and visualize using a fluorescence microscope.

In Vitro KDM5A Inhibition Assay (AlphaScreen)

-

Principle: This assay measures the demethylation of a biotinylated H3K4me3 peptide by KDM5A. The product (H3K4me1/2) is detected by a specific antibody linked to acceptor beads, while the biotinylated peptide binds to streptavidin-coated donor beads. Proximity of the beads results in a luminescent signal.[4]

-

Reaction Mixture: Combine recombinant KDM5A enzyme, biotinylated H3K4me3 peptide substrate, and this compound at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture to allow for enzymatic activity.

-

Detection: Add the anti-H3K4me1/2 antibody, acceptor beads, and donor beads.

-

Measurement: Read the AlphaScreen signal on a compatible plate reader.

Signaling Pathways and Logical Relationships

This compound's multifaceted mechanism of action involves the modulation of several interconnected signaling pathways.

Figure 3: Interplay of signaling pathways modulated by this compound to overcome drug resistance.

In Vivo and Preclinical Development

While in vitro data for this compound is promising, comprehensive in vivo studies are still emerging. Reports indicate that this compound can ameliorate arthritis pathogenesis in mouse models, suggesting good bioavailability and tolerability.[3] However, further preclinical studies in drug-resistant tumor xenograft models are necessary to validate its in vivo efficacy for cancer therapy. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine optimal dosing and treatment schedules for future clinical trials.

Conclusion and Future Directions

This compound presents a compelling, multi-pronged approach to tackling drug resistance in cancer. Its ability to reverse epigenetic silencing through KDM5A inhibition, coupled with its cell cycle inhibitory effects, makes it a strong candidate for combination therapies. Future research should focus on:

-

In vivo efficacy studies: Evaluating this compound in various drug-resistant cancer models.

-

Combination therapies: Exploring synergistic effects with standard-of-care treatments.

-

Biomarker discovery: Identifying patient populations most likely to benefit from this compound treatment.

-

Pharmacokinetic and toxicology studies: Establishing a safety profile for clinical translation.

The continued exploration of this compound and similar epigenetic modulators holds the key to developing more effective and durable cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]

Foundational Research on Ryuvidine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the effects of Ryuvidine on cell cycle progression. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Findings on this compound's Activity

This compound is a multi-faceted small molecule inhibitor with significant implications for cell cycle control and cancer therapeutics. Foundational research has identified its potent inhibitory activity against several key regulators of cell cycle progression and epigenetic states.

This compound has been shown to be a potent inhibitor of SET domain-containing protein 8 (SETD8) with an IC50 of 0.5 µM, leading to the suppression of H4K20 monomethylation.[1] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 6.0 μM.[1] Furthermore, this compound inhibits the histone demethylase KDM5A.[1] This multi-targeted profile contributes to its ability to block DNA synthesis and induce a DNA damage response, ultimately leading to cell cycle arrest.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| SETD8 | 0.5 µM | In vitro | [1] |

| CDK4 | 6.0 µM | In vitro | [1] |

| KAIMRC2 cell growth | 0.8 µM | Breast cancer cell line | [1] |

| HPV-negative HNSCC cell lines (average) | 1.562 µM ± 0.755 | Head and Neck Squamous Cell Carcinoma | [3] |

| HPV-positive HNSCC cell lines (average) | 3.169 µM ± 1.305 | Head and Neck Squamous Cell Carcinoma | [3] |

Table 2: Effect of this compound on Protein Levels and Phosphorylation in HeLa Cells

| Treatment Concentration | Incubation Time | Effect | Reference |

| 1-20 µM | 1-9 hours | Reduces CDC7 levels | [1] |

| 10 µM | Indicated times | Decreased pSer40/41 MCM2 and CDC7 protein levels | |

| 20 µM | 9 hours | Complete dephosphorylation of MCM2 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle progression by modulating several critical signaling pathways.

CDK4/Rb Pathway

This compound's inhibition of CDK4 disrupts the canonical G1/S transition pathway. CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. By inhibiting CDK4, this compound prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.

CDC7/MCM2 Pathway and DNA Damage Response

This compound has been observed to reduce the levels of CDC7 protein and the phosphorylation of its substrate, Minichromosome Maintenance Complex Component 2 (MCM2), at Ser40/41. This inhibition of the CDC7/MCM2 axis is a critical step in preventing the initiation of DNA replication. The reduction in phosphorylated MCM2 levels and the subsequent blockade of DNA synthesis trigger an ATM-dependent checkpoint response, indicating the induction of DNA damage.

KDM5A and Epigenetic Regulation

This compound also functions as an inhibitor of KDM5A, a histone demethylase that removes trimethylation from histone H3 at lysine 4 (H3K4me3). The H3K4me3 mark is generally associated with active gene transcription. By inhibiting KDM5A, this compound leads to an increase in H3K4me3 levels, which can alter gene expression profiles and contribute to its anti-proliferative effects.

References

Preliminary Investigation into Ryuvidine's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Ryuvidine's molecular targets and cellular effects, with a focus on its off-target profile. This compound, a benzothiazole derivative, has been identified as a multi-target inhibitor, implicating a complex mechanism of action and a range of potential therapeutic applications and off-target considerations.

Summary of Known Molecular Targets

This compound has been demonstrated to interact with several cellular proteins, exhibiting a range of inhibitory concentrations. The primary known targets are summarized below.

| Target Protein | Target Class | IC50 Value | Key Effect | Reference |

| SETD8 (KMT5A) | Histone Methyltransferase | 0.5 µM | Suppression of H4K20 monomethylation | [1][2][3] |

| CDK4 | Cyclin-Dependent Kinase | 6.0 µM | Inhibition of cell cycle progression | [1][2] |

| KDM5A | Histone Demethylase | Not specified | Inhibition of H3K4me3 demethylation | [4][5] |

| KDM5B | Histone Demethylase | More sensitive than KDM5A | Inhibition of H3K4me3 demethylation | [4][5] |

| KDM5C | Histone Demethylase | Not specified | Inhibition of H3K4me3 demethylation | [4][5] |

Cellular Effects and Signaling Pathways

This compound's interaction with its multiple targets leads to a cascade of cellular events, primarily centered around cell cycle regulation, DNA damage response, and epigenetic modifications.

Induction of DNA Damage Response

A significant effect of this compound is the induction of a DNA damage response.[6] This is not attributed to direct DNA interaction but rather as a consequence of its inhibitory activities. Treatment of cells with this compound leads to a reduction in the levels of CDC7 protein and subsequent dephosphorylation of the MCM2 protein complex, a key component of the DNA replication machinery.[6][7] This ultimately results in a blockade of DNA synthesis and activation of the ATM-dependent checkpoint response.[6]

Epigenetic Modifications

This compound's inhibitory action on SETD8 and the KDM5 family of histone demethylases highlights its role as an epigenetic modulator.

-

Inhibition of SETD8: By inhibiting SETD8, this compound suppresses the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] This histone mark is crucial for DNA replication, repair, and chromatin compaction.

-

Inhibition of KDM5 Demethylases: this compound also inhibits KDM5A, KDM5B, and KDM5C, which are responsible for removing trimethylation from histone H3 at lysine 4 (H3K4me3).[4][5] Inhibition of these enzymes leads to an accumulation of H3K4me3, a mark associated with active gene transcription. Notably, this compound was found to be most sensitive against KDM5B.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Kinase Inhibition Assay (CDK4)

This protocol outlines the general steps for assessing the inhibitory activity of this compound against CDK4.

Methodology:

-

Assay Components: Recombinant CDK4/cyclin D1 enzyme, a suitable substrate (e.g., Retinoblastoma protein, Rb), ATP, and the test compound (this compound).

-

Reaction Setup: The reaction is typically performed in a microplate format. This compound is serially diluted to various concentrations.

-

Enzyme Reaction: The CDK4/cyclin D1 enzyme is added to the wells containing the substrate, ATP, and this compound or a vehicle control.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

-

Data Analysis: The signal from each concentration of this compound is compared to the control to calculate the percentage of inhibition. The IC50 value is then determined by fitting the data to a dose-response curve.

In-Cell Western for MCM2 Phosphorylation

This cell-based assay is used to quantify the phosphorylation status of MCM2 within cells following treatment with this compound.[6]

Methodology:

-

Cell Culture and Treatment: HeLa cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for different time points.[6]

-

Fixation and Permeabilization: After treatment, the cells are fixed with formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated MCM2 (pSer40/41) and another primary antibody for a loading control (e.g., total MCM2 or a DNA stain like DRAQ5).[6]

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are added to detect the primary antibodies.

-

Signal Detection: The fluorescence intensity in each well is read using an imaging system.

-

Data Normalization and Analysis: The signal for phosphorylated MCM2 is normalized to the loading control signal. The normalized values are then used to determine the effect of this compound on MCM2 phosphorylation.[6]

DNA Damage Response (γ-H2AX Foci Formation) Assay

This immunofluorescence-based assay detects the formation of γ-H2AX foci, a marker for DNA double-strand breaks.[8]

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips and treated with this compound, a positive control (e.g., Mitoxantrone), and a negative control.[8]

-

Fixation and Permeabilization: Similar to the In-Cell Western protocol, cells are fixed and permeabilized.

-

Immunostaining: The cells are incubated with a primary antibody against γ-H2AX (phosphorylated H2AX at Ser139).

-

Secondary Antibody and Nuclear Staining: A fluorescently labeled secondary antibody is used for detection, and a nuclear counterstain (e.g., DAPI) is applied.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Image Analysis: The number and intensity of γ-H2AX foci per nucleus are quantified to assess the level of DNA damage.[8]

Conclusion